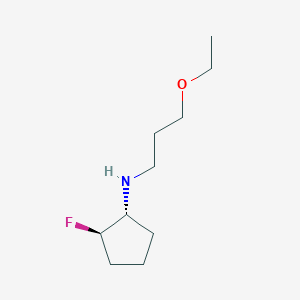![molecular formula C11H22N2O B1485634 trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol CAS No. 2141539-42-4](/img/structure/B1485634.png)
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol (T2DPCB) is a cyclic amine with a unique chemical structure. It is a versatile compound that has been used in a range of applications, from synthetic organic chemistry to biochemistry. It is also known as trans-2-dimethylaminopiperidyl cyclobutan-1-ol, trans-2-DPCB, and trans-2-dimethylcyclobutan-1-ol. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for T2DPCB.
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol and its analogues have been studied for their potential antihypertensive properties. A series of novel compounds related to this chemical structure demonstrated significant blood pressure lowering activity, surpassing even certain established antihypertensive drugs like hydralazine and nifedipine. These findings indicate the compound's potential in developing new antihypertensive medications (Evans et al., 1983).
Catalysis and Stereochemistry
The compound has been utilized in the synthesis of alkoxy-substituted donor-acceptor cyclobutanes. Its application in catalysis, specifically with ytterbium triflate, facilitated the stereoselective synthesis of piperidines, highlighting its role in creating stereochemically complex structures (Moustafa & Pagenkopf, 2010).
Structural Characterization
The compound's derivatives have been structurally characterized, offering insights into molecular conformations. For example, studies on 1-(3-Mesityl-3-methylcyclobutyl)-2-(piperidin-1-yl)ethanone provided detailed information on the molecular structure, such as dihedral angles and intermolecular interactions, which are crucial for understanding chemical reactivity and properties (Cukurovali et al., 2005).
Phosphorus-Nitrogen Compounds Synthesis
In the field of phosphorus-nitrogen compound synthesis, the compound's derivatives have shown significant activity. The reaction with hexachlorocyclotriphosphazatriene leads to various derivatives, demonstrating its utility in synthesizing complex organic compounds (Keat & Shaw, 1966).
Photodimerization and Structural Analysis
The compound has been involved in studies of photodimerization. For instance, the synthesis of r-1,t-3-Bis[4-(dimethylamino)phenyl]-c-2,t-4-bis(pyridin-4-yl)cyclobutane through UV light irradiation in benzene, highlights its role in photochemical processes and structural analysis of complex organic molecules (Zhang & Zhuang, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)9-5-7-13(8-6-9)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXKLIWRCQREI-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)


![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)

